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Compound of Interest

Compound Name: 5-(Azetidin-3-yl)-2-methylpyridine
Cat. No.: B11923802
Get Quote

Executive Summary

5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) represents a critical scaffold in the
design of nicotinic acetylcholine receptor (hAAChR) ligands. Structurally, it functions as a
rigidified bioisostere of nicotine and a metabolically stable analog of the potent nAChR agonist
A-85380. By replacing the flexible pyrrolidine ring of nicotine or the ether linkage of A-85380
with a direct carbon-carbon (C-C) bond between the pyridine and a strained azetidine ring, this
molecule offers a unique profile of lipophilicity, basicity, and conformational rigidity.

This guide provides a comprehensive technical analysis of the molecule's physicochemical
properties, synthetic methodologies, and applications in neuropharmacology, specifically
targeting the

NAChR subtype implicated in cognitive disorders, pain management, and smoking cessation.

Chemical Structure & Physicochemical
Properties[1]
Structural Analysis
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The molecule consists of a 2-methylpyridine ring attached at the C5 position to the C3 position
of an azetidine ring. This specific connectivity is significant for two reasons:

o Conformational Restriction: The direct C-C bond restricts the rotational freedom compared to

the C-O-C ether linker found in A-85380, potentially locking the pharmacophore into a

bioactive conformation.

o Metabolic Stability: The absence of an ether oxygen removes a potential site for oxidative

dealkylation, a common metabolic liability in early-stage drug candidates.

Physicochemical Data Table

Property Value Context
5-(Azetidin-3-yl)-2- o

IUPAC Name o Official nomenclature
methylpyridine

CAS Number 1260642-05-4 Unique Identifier

Molecular Formula

Molecular Weight

148.21 g/mol

Fragment-like (Rule of 3

compliant)
Exact Mass 148.1000 For HRMS identification
LogP (Predicted) ~1.08 Optimal for CNS penetration
Highly permeable (BBB
TPSA 24.92 A2 9 y P (
crossing)
o Basic center (protonated at pH
pKa (Azetidine) ~9.5-10.0
7.4)
o Weakly basic aromatic
pKa (Pyridine) ~5.5-6.0

nitrogen

H-Bond Donors

1 (Secondary Amine)

Key interaction with receptor

H-Bond Acceptors

2 (Pyridine N, Azetidine N)

Pharmacophore & Binding Mode
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The azetidine nitrogen serves as the cationic center, mimicking the pyrrolidine nitrogen of
nicotine. It forms a critical cation-

interaction with the tryptophan cage (Trp149) in the nAChR binding site. The pyridine nitrogen
acts as a hydrogen bond acceptor, while the 2-methyl group provides hydrophobic bulk that
can enhance selectivity for specific receptor subtypes (e.g.,

VS.

)
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Figure 1: Pharmacophore mapping of 5-(Azetidin-3-yl)-2-methylpyridine interacting with the
NAChR binding site.

Synthetic Methodology

The synthesis of 3-arylazetidines is challenging due to the strain of the four-membered ring.
The most robust modern approach utilizes metal-catalyzed cross-coupling of a protected 3-
iodoazetidine with a pyridineboronic acid.

Retrosynthetic Analysis
o Disconnection: C3(Azetidine)-C5(Pyridine) bond.

o Key Intermediates: 1-Boc-3-iodoazetidine and (6-methylpyridin-3-yl)boronic acid.

o Reaction Type: Nickel/Photoredox or Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura
or Negishi).

Protocol: Nickel-Catalyzed Cross-Coupling

This protocol avoids the

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b11923802/docs?utm_src=pdf-body-img#technical-guide-5-azetidin-3-yl-2-methylpyridine-structure-properties
https://www.benchchem.com/product/b11923802/docs?utm_src=pdf-body#technical-guide-5-azetidin-3-yl-2-methylpyridine-structure-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11923802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

-hydride elimination issues common with Pd-catalyzed coupling of secondary alkyl halides.

Reagents:

Substrate A:tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)
Substrate B: (6-Methylpyridin-3-yl)boronic acid (1.5 equiv)
Catalyst:

(10 mol%)

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
Base: Potassium phosphate (

) (2.0 equiv)

Solvent: 1,4-Dioxane / Methanol (9:1)

Step-by-Step Procedure:

Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial
with Substrate A (1.0 mmol), Substrate B (1.5 mmol), Ni catalyst, Ligand, and Base.

Solvation: Add degassed 1,4-Dioxane/Methanol (5 mL). Seal the vial with a crimp cap.

Reaction: Heat the mixture to 80°C for 16 hours with vigorous stirring. The solution will
typically turn a dark red/brown color indicating active catalyst formation.

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad
of Celite to remove inorganic salts.

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column
chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the N-Boc protected
intermediate.

Deprotection: Dissolve the intermediate in
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(2 mL) and add Trifluoroacetic Acid (TFA) (1 mL). Stir at room temperature for 2 hours.
e Free Base Isolation: Concentrate to remove excess TFA. Redissolve in
, wash with saturated

(aq) to neutralize, dry over

, and concentrate to yield the title compound 5-(Azetidin-3-yl)-2-methylpyridine.

Start:
N-Boc-3-iodoazetidine
+ (6-Methylpyridin-3-yl)boronic acid

:

Step 1: Cross-Coupling
NiCI2-glyme / dtbbpy / K3PO4
80°C, 16h

:

Intermediate:
tert-Butyl 3-(6-methylpyridin-3-yl)
azetidine-1-carboxylate

:

Step 2: Deprotection
TFA/ DCM
RT, 2h

Final Product:

5-(Azetidin-3-yl)-2-methylpyridine

Click to download full resolution via product page

Figure 2: Synthetic workflow for the production of 5-(Azetidin-3-yl)-2-methylpyridine via
Nickel-catalyzed cross-coupling.

Medicinal Chemistry Applications
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NAChR Targeting

The primary application of 5-(Azetidin-3-yl)-2-methylpyridine is as a ligand for neuronal
nicotinic acetylcholine receptors (nNAChRS).

o Subtype: High affinity is expected due to the structural similarity to A-85380. The rigid
azetidine ring positions the basic nitrogen at an optimal distance (~5-6 A) from the pyridine
ring to bridge the agonist binding site.

o Selectivity: The 2-methyl substituent on the pyridine ring is a known determinant for
selectivity, often reducing affinity for the ganglionic

subtype, thereby improving the therapeutic index (reducing cardiovascular side effects).

Structural Advantages over Nicotine

» Basicity: The azetidine nitrogen is more basic than the pyrrolidine of nicotine, ensuring a
higher fraction of the protonated (active) species at physiological pH.

 Lipophilicity: The LogP of ~1.08 is ideal for crossing the Blood-Brain Barrier (BBB) without
excessive non-specific binding.

» Metabolic Profile: The molecule lacks the metabolically labile N-methyl group of nicotine
(susceptible to demethylation) and the ether linkage of A-85380.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye/Respiratory).

e Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

» Storage: Hygroscopic amine. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

» Stability: Stable in solution as the hydrochloride or trifluoroacetate salt. The free base may
absorb

from the air (carbamate formation).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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